N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide
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Overview
Description
N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide: is a chiral reagent widely used in asymmetric synthesis. This compound is known for its high chemical purity and optical activity, making it a valuable tool in the field of organic chemistry. It is often utilized in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide typically involves the reaction of cinchonidine or cinchonine derivatives with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired chemical purity and optical activity .
Chemical Reactions Analysis
Types of Reactions: N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, reduction may produce amines, and substitution reactions can result in various substituted sulfonamides .
Scientific Research Applications
N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide has a wide range of scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide involves its ability to act as a chiral catalyst. The compound interacts with substrates through non-covalent interactions, such as hydrogen bonding and van der Waals forces, to induce asymmetry in the reaction products. The molecular targets and pathways involved include various enzymes and receptors that are crucial for the catalytic activity of the compound .
Comparison with Similar Compounds
- N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide
- N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-Benzenesulfonyl chloride
- N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-Benzenesulfonyl fluoride
Comparison: this compound is unique due to its high chemical purity and optical activity, which make it an effective chiral catalyst. Compared to its analogs, such as the sulfonyl chloride and sulfonyl fluoride derivatives, it offers better stability and reactivity under various reaction conditions .
Properties
IUPAC Name |
N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F6N3O2S/c1-2-16-15-36-10-8-17(16)11-24(36)25(22-7-9-34-23-6-4-3-5-21(22)23)35-39(37,38)20-13-18(26(28,29)30)12-19(14-20)27(31,32)33/h2-7,9,12-14,16-17,24-25,35H,1,8,10-11,15H2/t16-,17-,24-,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRUZVCMVOXKSN-SEMUBUJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F6N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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